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Compound Name: Digalactosyldiacylglycerol

Cat. No.: B1163852 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the accumulation, biosynthesis, and

functional significance of the galactolipid Digalactosyldiacylglycerol (DGDG) in non-

photosynthetic plant tissues. It includes quantitative data, detailed experimental protocols, and

pathway visualizations to serve as a comprehensive resource for researchers in plant

lipidomics and related fields.

Introduction
Digalactosyldiacylglycerol (DGDG) is a major structural lipid in the thylakoid membranes of

chloroplasts, where it plays a crucial role in photosynthesis.[1] Traditionally considered a

hallmark of photosynthetic tissues, a growing body of evidence has demonstrated the

significant presence and accumulation of DGDG in non-photosynthetic tissues such as roots,

seeds, and symbiotic nodules.[2][3]

In these heterotrophic tissues, DGDG accumulation is not linked to photosynthesis but rather to

fundamental cellular processes, most notably the adaptive response to nutrient stress. Under

conditions of phosphate (Pi) deprivation, plants remodel their membrane lipid composition,

replacing phospholipids with non-phosphorous lipids like DGDG to conserve phosphate for

essential biomolecules such as nucleic acids and ATP.[1] This guide details the biochemical
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pathways, quantitative changes, and analytical methodologies related to DGDG in these

specialized contexts.

DGDG Biosynthesis Pathways
In plants, DGDG is primarily synthesized in the plastid envelope. The pathway involves the

sequential glycosylation of diacylglycerol (DAG). The final step is the conversion of

Monogalactosyldiacylglycerol (MGDG) to DGDG, a reaction catalyzed by DGDG synthases.

Two main enzymes are responsible for this conversion in Arabidopsis:

DGD1: The primary enzyme responsible for the bulk of DGDG synthesis under normal

conditions. A dgd1 mutant shows a 90% reduction in DGDG content.[1]

DGD2: An isozyme that also catalyzes DGDG formation. Its role becomes more prominent

under stress conditions like phosphate starvation.[2]

Intriguingly, under phosphate deprivation, a DGD1-independent pathway is strongly induced,

leading to substantial DGDG accumulation even in the dgd1 mutant.[1] This highlights a robust

mechanism for membrane remodeling in response to nutrient stress.
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Caption: DGDG biosynthesis pathway in the plastid envelope.

Quantitative Accumulation of DGDG
The most significant accumulation of DGDG in non-photosynthetic tissues occurs under

phosphate (Pi) starvation. In roots, which normally contain only trace amounts of DGDG, its
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levels can increase dramatically to become a major component of the total lipid profile.

The following table summarizes quantitative data on DGDG content in Arabidopsis thaliana

roots, a model non-photosynthetic tissue, under normal and phosphate-deficient conditions.

Species Tissue Condition

DGDG
Content
(nmol/mg
dry
weight)

MGDG
Content
(nmol/mg
dry
weight)

Total
Galactoli
pids
(nmol/mg
dry
weight)

Referenc
e

Arabidopsi

s thaliana
Roots

Normal

(+Pi)
2.5 5.0 7.5 [4][5]

Arabidopsi

s thaliana
Roots

Phosphate

Starvation

(-Pi)

10.5 5.0 15.5 [4][5]

Medicago

truncatula
Roots

Normal

(+P)

~1.5

(3.41% of

total)

~1.7

(3.98% of

total)

~3.2

(7.39% of

total)

[6]

Medicago

truncatula
Roots

Phosphate

Starvation

(-P)

~6.8

(15.5% of

total)

~7.4

(16.8% of

total)

~14.2

(32.3% of

total)

[6]

Glycine

max

(Soybean)

Roots
High

Nitrogen
- -

Lower than

Low N
[7][8]

Glycine

max

(Soybean)

Roots
Low

Nitrogen
- -

Higher

than High

N

[7][8]

Note: Data for Medicago truncatula was converted from molar percentage assuming an

average total glycerolipid content of ~44 nmol/mg dry weight for illustrative purposes.
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This dramatic 4-fold increase in DGDG in Arabidopsis roots underpins the membrane

remodeling response, where DGDG substitutes for phospholipids.[4]

Signaling Pathway: Phosphate Starvation Response
Phosphate (Pi) starvation triggers a complex signaling cascade that leads to metabolic and

developmental adjustments. A key outcome is the upregulation of DGDG synthesis to conserve

Pi. This process is interconnected with hormonal signaling, affecting plant development,

particularly root architecture.
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Caption: Phosphate starvation signaling leading to DGDG accumulation.
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Experimental Protocols
Accurate quantification of DGDG requires robust protocols for lipid extraction, separation, and

analysis. Below are detailed methodologies for these key steps.

Protocol 1: Total Lipid Extraction from Root Tissue
This protocol is adapted from established methods to ensure the inactivation of lipolytic

enzymes and efficient extraction of polar lipids.

Materials:

Liquid nitrogen

Mortar and pestle, pre-chilled

Isopropanol (pre-heated to 75°C) with 0.01% Butylated Hydroxytoluene (BHT)

Chloroform

Methanol

0.9% KCl solution

Glass centrifuge tubes with Teflon-lined caps

Centrifuge

Nitrogen gas evaporator

Procedure:

Harvest and Flash-Freeze: Harvest 100-200 mg of fresh root tissue. Immediately flash-

freeze in liquid nitrogen to halt all enzymatic activity.

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and

pestle.
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Enzyme Inactivation: Transfer the frozen powder to a glass tube containing 3 mL of pre-

heated (75°C) isopropanol with 0.01% BHT. Incubate at 75°C for 15 minutes. This step is

critical to inactivate phospholipases.

Monophasic Extraction: Allow the sample to cool to room temperature. Add 1.5 mL of

chloroform and 0.6 mL of water. Vortex thoroughly and agitate on a shaker at room

temperature for 1 hour.

Phase Separation: Add 1.5 mL of chloroform and 1.5 mL of 0.9% KCl. Vortex vigorously for 1

minute, then centrifuge at 3,000 x g for 10 minutes to separate the phases.

Collect Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing

the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.

Re-extraction: Add 2 mL of chloroform to the remaining aqueous phase and tissue debris.

Vortex and centrifuge again. Collect the lower phase and combine it with the first extract.

Drying: Evaporate the pooled solvent to dryness under a gentle stream of nitrogen gas at 30-

40°C.

Storage: Resuspend the dried lipid extract in a known volume of chloroform:methanol (1:1,

v/v) and store at -80°C until analysis.

Protocol 2: DGDG Quantification by LC-MS/MS
Direct quantification of intact DGDG molecules can be achieved using Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS).

Materials:

LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI)

source.

C18 reverse-phase LC column.

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
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DGDG internal standard (e.g., DGDG 16:0/18:1, not naturally abundant in the sample).

Procedure:

Sample Preparation: Dilute the lipid extract (from Protocol 1) to an appropriate concentration

in the initial mobile phase. Add a known amount of the DGDG internal standard.

LC Separation:

Inject the sample onto the C18 column.

Use a gradient elution to separate the lipid classes. A typical gradient might be:

0-5 min: 40% B

5-20 min: Ramp to 100% B

20-30 min: Hold at 100% B

30-35 min: Return to 40% B and equilibrate.

Set the flow rate to ~0.2-0.4 mL/min.

MS/MS Detection:

Operate the mass spectrometer in positive ion ESI mode.

Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole

instrument.

MRM Transitions: Monitor the transition from the precursor ion (the [M+NH4]+ adduct of a

specific DGDG species) to a characteristic product ion (the diacylglycerol fragment after

loss of the two galactose heads). For example, for DGDG 34:3, the precursor ion would be

m/z 770.5 and a major product ion would be m/z 445.3.

Quantification:

Generate a calibration curve using known concentrations of a DGDG external standard.
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Calculate the concentration of each DGDG species in the sample by comparing its peak

area to that of the internal standard and referencing the calibration curve.

Protocol 3: DGDG Quantification by GC-MS (via FAMEs)
This indirect method quantifies DGDG by analyzing its constituent fatty acids as fatty acid

methyl esters (FAMEs).

Materials:

Thin-Layer Chromatography (TLC) plate (silica gel 60).

TLC developing tank and solvents (e.g., chloroform:methanol:acetic acid:water

85:15:10:3.5).

Iodine vapor or primuline spray for visualization.

Methanolic HCl (1.25 M) or BF3-Methanol.

Hexane.

Internal standard (e.g., Heptadecanoic acid, C17:0).

GC-MS system with a polar capillary column (e.g., FAMEWAX).

Procedure:

TLC Separation: Spot the lipid extract onto a silica TLC plate alongside a DGDG standard.

Develop the plate in the solvent system to separate the lipid classes. DGDG will migrate less

than MGDG and neutral lipids.

Isolate DGDG Band: Visualize the plate (e.g., in an iodine tank). Scrape the silica band

corresponding to DGDG into a glass tube.

Transmethylation:

Add a known amount of C17:0 internal standard to the scraped silica.

Add 1 mL of 1.25 M methanolic HCl.
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Cap the tube tightly and heat at 80°C for 1 hour to convert the fatty acids to FAMEs.

FAME Extraction:

Cool the tube, add 1 mL of water and 1.5 mL of hexane.

Vortex thoroughly to extract the FAMEs into the hexane (upper) layer.

Transfer the hexane layer to a GC vial.

GC-MS Analysis:

Inject 1 µL of the FAME solution into the GC-MS.

Use a temperature program to separate the FAMEs (e.g., initial temp 140°C, ramp to

240°C).

Identify individual FAMEs based on their retention time and mass spectrum compared to

standards.

Quantification:

Calculate the amount of each fatty acid by comparing its peak area to the peak area of the

C17:0 internal standard.

Sum the amounts of all fatty acids to determine the total molar amount of DGDG in the

original sample.

General Experimental Workflow
The following diagram outlines the logical flow from biological sample to quantitative data,

integrating the protocols described above.
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Caption: General workflow for DGDG analysis from plant tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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